molecular formula C9H9BrClFO B14764134 1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene

1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene

Cat. No.: B14764134
M. Wt: 267.52 g/mol
InChI Key: BFJIAXNKHDPNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene is an organic compound belonging to the class of polyhalo substituted benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an isopropoxy group. The molecular formula of this compound is C9H9BrClFO, and it has a molecular weight of 267.52 g/mol .

Preparation Methods

The synthesis of 1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene can be achieved through various synthetic routesThe reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with appropriate solvents and catalysts .

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the isopropoxy group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its polyhalo structure may enhance the biological activity of certain compounds.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s halogen atoms and isopropoxy group play key roles in determining its reactivity and selectivity. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes and receptors to modulate their activity .

Comparison with Similar Compounds

1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene can be compared with other similar compounds, such as:

The unique combination of halogen atoms and the isopropoxy group in this compound makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9BrClFO

Molecular Weight

267.52 g/mol

IUPAC Name

1-bromo-2-chloro-3-fluoro-4-propan-2-yloxybenzene

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3

InChI Key

BFJIAXNKHDPNFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.